3-(2H-Chromen-3-YL)-2-cyano-N-(3-methoxypropyl)-2-propenamide

Description

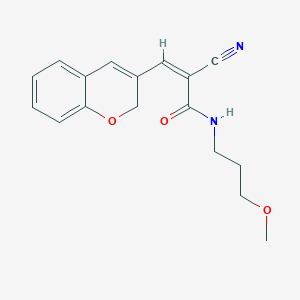

3-(2H-Chromen-3-YL)-2-cyano-N-(3-methoxypropyl)-2-propenamide is a synthetic coumarin derivative characterized by a 2H-chromen-3-yl moiety linked to a cyano-substituted propenamide backbone. The compound features a methoxypropyl group at the amide nitrogen, which likely enhances solubility and modulates pharmacokinetic properties. Coumarins are renowned for their diverse biological activities, including anticoagulant, antioxidant, and anticancer effects .

Properties

Molecular Formula |

C17H18N2O3 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |

InChI |

InChI=1S/C17H18N2O3/c1-21-8-4-7-19-17(20)15(11-18)10-13-9-14-5-2-3-6-16(14)22-12-13/h2-3,5-6,9-10H,4,7-8,12H2,1H3,(H,19,20)/b15-10- |

InChI Key |

MQIBOQNMDDMOPP-GDNBJRDFSA-N |

Isomeric SMILES |

COCCCNC(=O)/C(=C\C1=CC2=CC=CC=C2OC1)/C#N |

Canonical SMILES |

COCCCNC(=O)C(=CC1=CC2=CC=CC=C2OC1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-Chromen-3-YL)-2-cyano-N-(3-methoxypropyl)-2-propenamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the chromene core, which is derived from salicylaldehyde and malononitrile.

Formation of Chromene Core: The chromene core is synthesized through a Knoevenagel condensation reaction between salicylaldehyde and malononitrile in the presence of a base such as piperidine.

Introduction of Propenamide Group: The propenamide group is introduced by reacting the chromene core with 3-methoxypropylamine and acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2H-Chromen-3-YL)-2-cyano-N-(3-methoxypropyl)-2-propenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized chromene derivatives.

Reduction: Reduced chromene derivatives.

Substitution: Substituted chromene derivatives with various functional groups.

Scientific Research Applications

3-(2H-Chromen-3-YL)-2-cyano-N-(3-methoxypropyl)-2-propenamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2H-Chromen-3-YL)-2-cyano-N-(3-methoxypropyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit enzymes involved in various biological processes, such as kinases and proteases.

Modulate Signaling Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Bind to Receptors: It can bind to specific receptors on the cell surface, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2H-Chromen-3-YL)-2-cyano-N-(3-methoxypropyl)-2-propenamide with structurally or functionally related compounds identified in the evidence.

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations Coumarin vs. Phenyl Moieties: The target compound’s chromenyl group distinguishes it from phenyl-substituted analogs like AG 555 and magnolamide. Coumarins are known for their planar aromatic structure, which enhances DNA intercalation or enzyme binding , whereas phenyl groups in AG 555 and magnolamide contribute to redox activity or kinase binding . Substituent Effects: The 3-methoxypropyl amide in the target compound may improve solubility compared to bulkier substituents (e.g., indolylidene in ). The cyano group’s electron-withdrawing nature could stabilize the propenamide’s α,β-unsaturated system, enhancing electrophilic reactivity .

Biological Activity Antioxidant Potential: Magnolamide’s antioxidant efficacy (IC50 = 9.7 µM) suggests that the target compound’s coumarin core might exhibit similar activity, as coumarins are known to scavenge free radicals . Kinase Inhibition: AG 555’s kinase inhibitory activity implies that the target compound’s cyanoenamide structure could interact with ATP-binding pockets, though the chromenyl group’s steric effects might alter specificity.

Synthesis The target compound likely follows a Knoevenagel condensation pathway, as seen in for cyanoacetamide derivatives. This method typically involves base-catalyzed (e.g., piperidine) condensation of cyanoacetamide with aldehydes under mild conditions (0–5°C, ethanol) .

Physicochemical Properties

- Solubility : The 3-methoxypropyl group likely enhances water solubility compared to AG 555’s hydrophobic 3-phenylpropyl chain.

- Reactivity: The α,β-unsaturated carbonyl and cyano groups make the compound susceptible to nucleophilic attack, a feature exploited in Michael addition-based prodrug designs .

Biological Activity

3-(2H-Chromen-3-YL)-2-cyano-N-(3-methoxypropyl)-2-propenamide, also known as STK797154, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

- Chemical Name : this compound

- SMILES Notation : COCCCNC(=O)/C(=C\C1=Cc2c(OC1)cccc2)/C#N

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic activity against various cancer cell lines. For instance, studies on related chromenone derivatives have shown significant inhibition of cell proliferation in breast and colon cancer models .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MCF-7 (Breast) | 15.4 | Inhibition of proliferation |

| Study B | HT-29 (Colon) | 10.7 | Induction of apoptosis |

The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it is believed to interact with the PI3K/Akt and MAPK/ERK pathways, leading to increased apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to anticancer properties, preliminary studies suggest that the compound may exhibit anti-inflammatory effects . This is evidenced by reduced levels of pro-inflammatory cytokines in vitro when tested against lipopolysaccharide (LPS)-stimulated macrophages .

Case Study 1: Cytotoxicity Assessment

In a controlled laboratory study, this compound was tested for cytotoxic effects on various cancer cell lines. The results demonstrated a dose-dependent response, with significant cytotoxicity observed at concentrations above 10 µM.

Case Study 2: In Vivo Efficacy

An in vivo study using xenograft models showed that treatment with the compound resulted in a marked reduction in tumor size compared to control groups. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.